molecular formula C11H13NO4 B14593137 1-(4-Nitrophenyl)-2-propoxyethan-1-one CAS No. 61493-24-1

1-(4-Nitrophenyl)-2-propoxyethan-1-one

Cat. No.: B14593137
CAS No.: 61493-24-1
M. Wt: 223.22 g/mol
InChI Key: DPTGZRADVAPUHQ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2-propoxyethan-1-one is a nitroaromatic ketone derivative characterized by a nitrophenyl group attached to a propanone backbone substituted with a propoxy chain. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure combines electron-withdrawing nitro groups and ether linkages, influencing both reactivity and stability. Synthetically, it is typically prepared via nucleophilic substitution reactions, such as alkylation of 2-bromo-1-(4-nitrophenyl)ethan-1-one with propyl alcohol derivatives under basic conditions .

Properties

CAS No.

61493-24-1

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

1-(4-nitrophenyl)-2-propoxyethanone

InChI

InChI=1S/C11H13NO4/c1-2-7-16-8-11(13)9-3-5-10(6-4-9)12(14)15/h3-6H,2,7-8H2,1H3

InChI Key

DPTGZRADVAPUHQ-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-2-propoxyethan-1-one typically involves the reaction of 4-nitrophenyl derivatives with propoxyethanone under controlled conditions. One common method involves the use of 4-nitrophenylacetohydrazonoyl bromide as a precursor, which is then reacted with propoxyethanone in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of 1-(4-Nitrophenyl)-2-propoxyethan-1-one may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-2-propoxyethan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the propoxyethanone moiety, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, often in an aqueous or organic solvent.

Major Products Formed

    Reduction: 1-(4-Aminophenyl)-2-propoxyethan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the propoxyethanone moiety.

Scientific Research Applications

1-(4-Nitrophenyl)-2-propoxyethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-2-propoxyethan-1-one involves its interaction with specific molecular targets and pathways. For instance, the compound’s nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The propoxyethanone moiety may also play a role in its biological activity by interacting with enzymes or receptors involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

  • (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one (4'-Nitrochalcone): Features a propenone (α,β-unsaturated ketone) group instead of the propoxyethanone moiety .
  • 1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one : Substitutes the phenyl group with a thienyl ring, introducing sulfur-based electronic effects .
  • 4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one: Contains a dimethylpentenone backbone, altering steric and electronic properties .
  • Chloramphenicol analogs (e.g., 1-(4-nitrophenyl)-2-(N-methyl-dichloroacetamido)-propanol-1): Replace the ketone with an alcohol and amide group, enhancing antibacterial activity .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
1-(4-Nitrophenyl)-2-propoxyethan-1-one C₁₁H₁₃NO₄ 235.23 Not reported Nitrophenyl, ketone, ether
(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one C₁₅H₁₁NO₃ 253.25 Not reported Nitrophenyl, propenone, phenyl
1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one C₁₃H₉NO₃S 259.28 194–226 (derivatives) Nitrophenyl, propenone, thienyl
4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one C₁₃H₁₅NO₃ 233.26 Not reported Nitrophenyl, enone, dimethyl
  • Thermal Stability : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 13a and 13b in ) exhibit high melting points (>340°C), attributed to strong intermolecular interactions from nitro and heterocyclic groups .
  • Lipophilicity : The thienyl derivative () has a higher calculated LogP (3.20) compared to chalcones, suggesting enhanced membrane permeability .
  • Solubility: Ether-containing compounds (e.g., 1-(4-Nitrophenyl)-2-propoxyethan-1-one) are more polar than propenone analogs, favoring solubility in alcohols and ethers .

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